

A Comprehensive Technical Guide to Ethyl Phenylcyanoacetate: Nomenclature, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl phenylcyanoacetate

Cat. No.: B146944

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This guide provides an in-depth analysis of **ethyl phenylcyanoacetate**, a versatile reagent in organic synthesis. It is intended for researchers, chemists, and professionals in drug development and materials science who require a thorough understanding of this compound's properties and applications. We will delve into its formal nomenclature, physicochemical characteristics, established synthetic protocols, and its significant role as a building block for complex molecules.

Chemical Identity and Nomenclature

Precise identification is paramount in chemical synthesis. **Ethyl phenylcyanoacetate** is known by several names, which can be crucial for literature and database searches.

The formal IUPAC (International Union of Pure and Applied Chemistry) name for this compound is ethyl 2-cyano-2-phenylacetate^[1]. This name explicitly describes its structure: an ethyl ester of an acetic acid molecule substituted at the alpha (α) carbon (position 2) with both a cyano and a phenyl group.

Common Synonyms and Identifiers: Due to its widespread use, a variety of synonyms are encountered in literature and commercial listings. Recognizing these is essential for comprehensive research.

- **Ethyl phenylcyanoacetate**^[1]

- Phenylcyanoacetic acid ethyl ester[1][2]
- Ethyl cyanophenylacetate[1][3]
- Ethyl alpha-cyanophenylacetate[1][4]
- α -Cyanobenzeneacetic acid, ethyl ester[1]

Key identifiers for database cross-referencing are summarized in the table below.

Identifier	Value	Source
CAS Number	4553-07-5	[1][2]
Molecular Formula	C ₁₁ H ₁₁ NO ₂	[1][2]
Molecular Weight	189.21 g/mol	[1][2]
EC Number	224-921-4	
PubChem CID	95298	[1]
InChIKey	SXIRJEDGTAKGKU- UHFFFAOYSA-N	[1]

Physicochemical Properties

The physical and chemical properties of **ethyl phenylcyanoacetate** dictate its handling, reaction conditions, and purification methods. It is a clear, colorless to light yellow liquid under standard conditions[5].

Property	Value	Reference(s)
Appearance	Colorless to slightly yellow liquid	[4][5]
Boiling Point	275 °C (lit.)	
Density	1.09 g/mL at 25 °C (lit.)	
Refractive Index (n _{20/D})	1.5053 (lit.)	
Flash Point	113 °C (235.4 °F) - closed cup	
Solubility	Soluble in many organic solvents (alcohols, ethers, ketones).	[4]

Synthesis: Methodology and Mechanistic Insights

The synthesis of **ethyl phenylcyanoacetate** is a foundational procedure in many organic chemistry laboratories. One of the most reliable and historically significant methods is the carbethoxylation of phenylacetonitrile using a strong base and a carbonate ester.[6]

Synthesis via Carbethoxylation of Phenylacetonitrile

This method relies on the deprotonation of the acidic α-proton of phenylacetonitrile by a strong base, creating a resonance-stabilized carbanion. This nucleophile then attacks an electrophilic carbonyl source, like diethyl carbonate, to form the final product.

Overall Reaction: $\text{C}_6\text{H}_5\text{CH}_2\text{CN} + (\text{C}_2\text{H}_5\text{O})_2\text{CO} \xrightarrow{[\text{NaOC}_2\text{H}_5]} \text{C}_6\text{H}_5\text{CH}(\text{CN})\text{COOC}_2\text{H}_5 + \text{C}_2\text{H}_5\text{OH}$

Expertise & Causality: The choice of sodium ethoxide as the base is critical. It is strong enough to quantitatively deprotonate phenylacetonitrile, driving the reaction forward. The use of anhydrous (dry) conditions is paramount; any moisture will quench the base and hydrolyze the ester, drastically reducing the yield[6]. Diethyl carbonate serves as an effective and readily available electrophile for introducing the ethyl ester group.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and should be performed by trained personnel with appropriate safety precautions in a chemical fume hood.[7]

Materials:

- Phenylacetonitrile
- Sodium ethoxide (freshly prepared is ideal)[6]
- Diethyl carbonate (anhydrous)
- Toluene (anhydrous)
- Hydrochloric acid (for workup)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate

Procedure:

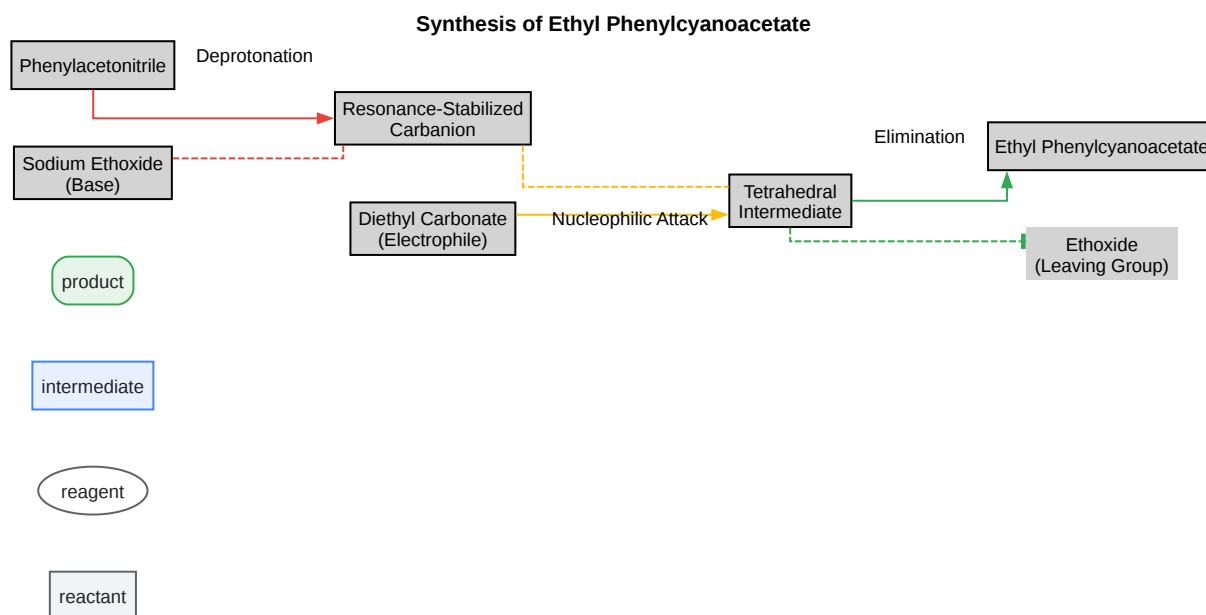
- **Reaction Setup:** In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser (with a drying tube), add sodium ethoxide.
- **Reagent Addition:** Add anhydrous toluene, followed by anhydrous diethyl carbonate. Begin stirring the mixture.
- Add phenylacetonitrile dropwise to the stirred mixture.
- **Reaction Execution:** Heat the reaction mixture to reflux with vigorous stirring. The sodium ethoxide cake will gradually dissolve[7].
- Continue heating under reflux for several hours until the reaction is complete (reaction progress can be monitored by Thin Layer Chromatography).
- **Workup and Isolation:** Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it over ice and acidifying with dilute hydrochloric acid until the solution is acidic.

- Transfer the mixture to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with toluene or another suitable organic solvent.
- Combine the organic layers and wash them with water, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: The crude product is purified by vacuum distillation to yield pure **ethyl phenylcyanoacetate**^[8].

Trustworthiness - A Self-Validating System: The purity of the final product can be validated through several analytical techniques. Gas Chromatography (GC) can confirm the percentage purity, while Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure, ensuring the successful synthesis of the target molecule.

Visualization of Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of **ethyl phenylcyanoacetate** from phenylacetonitrile.



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Caption: Key steps in the synthesis of **ethyl phenylcyanoacetate**.

Applications in Research and Development

Ethyl phenylcyanoacetate is not an end-product but a highly valuable intermediate. Its chemical structure, featuring an activated methylene group flanked by electron-withdrawing cyano and ester groups, makes it a versatile precursor in medicinal chemistry and materials science[6].

Key Applications Include:

- **Pharmaceutical Synthesis:** It is a cornerstone building block for a wide array of complex molecular scaffolds. Its derivatives have been investigated for numerous biological activities, making it a key starting material in the synthesis of anti-inflammatory, antimicrobial, and central nervous system agents[6]. For instance, it is used in the synthesis of various heterocyclic compounds like pyranopyrans and dihydropyrroles, which are important motifs in medicinal chemistry[6].
- **Knoevenagel and Michael Reactions:** The compound readily participates in classic organic reactions. It undergoes Knoevenagel condensation with aldehydes and ketones to form substituted alkenes and serves as a nucleophile in Michael addition reactions, enabling the formation of new carbon-carbon bonds[5][6].
- **Agrochemicals:** Similar to its role in pharmaceuticals, it is used as an intermediate in the production of certain pesticides and herbicides[9].
- **Dyes and Polymers:** The reactivity of **ethyl phenylcyanoacetate** allows for its incorporation into dyes and specialty polymers, contributing to the field of materials science[6].

The continued exploration of this reagent's reactivity promises to unlock new synthetic pathways and lead to the development of novel molecules with significant therapeutic or material applications[6].

Safety and Handling

Ethyl phenylcyanoacetate is classified as harmful and an irritant.

- **Hazards:** Harmful if swallowed, in contact with skin, or if inhaled[1]. It causes skin and serious eye irritation[1][10]. It may also cause respiratory irritation[11].
- **Precautions:** Work should be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory[12].
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place away from heat and sources of ignition[10][11].

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical[10][11][12].

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to Ethyl Phenylcyanoacetate: Nomenclature, Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146944#ethyl-phenylcyanoacetate-iupac-name-and-synonyms]

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